[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-4-5-12(8-13(11)19)15(21)22-9-14(20)18-16(10-17)6-2-3-7-16/h4-5,8,19H,2-3,6-7,9H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFAHBVVBXKSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation Approach
4-Methylphenol undergoes lithiation at the 3-position using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by quenching with solid CO₂ to yield 3-hydroxy-4-methylbenzoic acid. This method achieves >80% regioselectivity but requires stringent anhydrous conditions.
Microbial Oxidation of p-Cymene
Pseudomonas putida strains selectively oxidize p-cymene (4-isopropyltoluene) to 3-hydroxy-4-methylbenzoic acid via dioxygenase-mediated pathways. Biocatalytic routes offer scalability (∼65% conversion) but necessitate downstream purification.
Protection Strategies for 3-Hydroxy Group
Methyl Ether Protection
Treatment with methyl iodide (2.2 eq) and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours converts 3-hydroxy-4-methylbenzoic acid to its methyl ether derivative (93% yield). Deprotection employs boron tribromide (BBr₃) in dichloromethane at −20°C, restoring the hydroxyl group without ester cleavage.
tert-Butyldimethylsilyl (TBS) Protection
Silylation using TBSCl (1.1 eq) and imidazole in DMF affords the TBS-protected benzoic acid (89% yield). Fluoride-mediated deprotection (e.g., tetrabutylammonium fluoride) ensures mild conditions compatible with acid-sensitive functionalities.
Synthesis of 1-Cyanocyclopentylamine
Strecker Synthesis from Cyclopentanone
Cyclopentanone reacts with ammonium chloride and sodium cyanide in aqueous ethanol (pH 4–5) to form 1-aminocyclopentane-1-carbonitrile (62% yield). The α-aminonitrile intermediate is stabilized by the cyclopentane ring’s conformational rigidity.
Nitrile Reduction and Transamination
Hydrogenation of cyclopentane carbonitrile over Raney nickel (H₂, 50 atm, 120°C) yields cyclopentylamine, which undergoes reductive amination with formaldehyde and sodium cyanoborohydride to introduce the cyanomethyl group. This stepwise approach mitigates over-reduction but requires careful stoichiometric control.
Amide Bond Formation: Glycolic Acid Coupling
Carbodiimide-Mediated Coupling
1-Cyanocyclopentylamine (1.0 eq) reacts with glycolic acid (1.2 eq) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at 0°C to room temperature over 12 hours, yielding HOCH₂C(O)NH(1-cyanocyclopentyl) (78% yield).
Mixed Carbonate Activation
Glycolic acid is activated as its p-nitrophenyl carbonate ester (prepared with p-nitrophenyl chloroformate), enabling amide formation with 1-cyanocyclopentylamine under mild basic conditions (triethylamine, THF, 25°C). This method minimizes racemization and achieves 85% conversion.
Esterification of Protected Benzoate with Amide Alcohol
Acid Chloride Route
The TBS-protected 3-methoxy-4-methylbenzoyl chloride (generated via SOCl₂ in refluxing toluene) reacts with HOCH₂C(O)NH(1-cyanocyclopentyl) in pyridine at 0°C. Subsequent TBS deprotection with HF·pyridine complex furnishes the target ester (71% overall yield).
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the unprotected 3-hydroxy-4-methylbenzoic acid directly couples to the amide alcohol at 0°C. This one-pot method bypasses protection/deprotection sequences (68% yield).
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzoic acid synthesis | n-BuLi/CO₂, THF, −78°C | 82 | 98.5 |
| Methyl protection | MeI, K₂CO₃, DMF | 93 | 99.2 |
| Amide coupling | DCC/DMAP, CH₂Cl₂ | 78 | 97.8 |
| Mitsunobu esterification | DEAD, PPh₃, THF | 68 | 96.3 |
Industrial Scalability and Green Chemistry Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces waste in large-scale methyl protection steps (90% solvent reuse).
Catalytic Cyanations
Copper(I) cyanide-mediated cyanation under ligand-free conditions minimizes heavy metal waste in 1-cyanocyclopentylamine synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as substituted benzoates, amide linkages, or cyclopentyl/aromatic substituents. Below is a comparative analysis using evidence-derived examples:
Table 1: Structural Comparison of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate and Analogous Compounds
Key Observations :
Pharmacological Relevance: While Novonorm () is a clinically validated antidiabetic agent, the target compound’s lack of a chiral center or ethoxy group may limit similar receptor targeting. Benzimidazole analogs () often exhibit antimicrobial or antiviral activity, suggesting divergent applications compared to the cyanocyclopentyl derivative .
Physicochemical Properties: The cyano group in the target compound may enhance metabolic stability compared to methoxy or hydrochloride salts (), which are prone to hydrolysis or ionization .
Research Findings and Limitations
No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. However, insights can be extrapolated:
- Synthetic Feasibility : The presence of multiple suppliers for structurally complex esters () implies that the target compound’s synthesis is plausible but may require specialized protocols .
Biological Activity
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry. Its unique structure suggests potential biological activities that could be harnessed for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O4, with a molecular weight of approximately 319.34 g/mol. The compound features a benzoate moiety, which is known for its role in various biological activities.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. This suggests its potential as an anticancer agent.
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses exist:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate, and how are reaction conditions optimized?
The synthesis typically involves coupling a cyclopentyl cyanamide derivative with a substituted benzoate ester. Acylation reactions under controlled pH (6.5–7.5) and temperature (40–60°C) using carbodiimide-based coupling agents (e.g., EDC/HOBt) are common. Solvent choice (e.g., DMF or THF) impacts yield, with inert atmospheres (N₂/Ar) preventing oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Analytical techniques like HPLC (>95% purity) and NMR (¹H/¹³C) validate structural integrity .
Q. How is the compound structurally characterized to confirm its identity and purity?
Multi-modal characterization is essential:
- ¹H/¹³C NMR : Assign peaks for the cyanocyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl protons; δ 120–125 ppm for nitrile carbon) and the benzoate ester (δ 7.0–8.0 ppm aromatic protons).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, nitrile at ~2250 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography (if crystalline): SHELXL refinement resolves bond lengths/angles and confirms stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Screen for enzyme inhibition (e.g., kinases, esterases) using fluorescence-based assays (IC₅₀ determination). Cytotoxicity can be assessed via MTT assays on cell lines (e.g., HepG2, HEK293). For receptor interactions, SPR (surface plasmon resonance) quantifies binding affinity (KD). Dose-response curves (1 nM–100 µM) and positive/negative controls (e.g., known inhibitors) ensure reliability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved during structural validation?
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Strategies include:
- Variable-temperature NMR : Identify coalescence points for conformational exchange.
- 2D NMR (NOESY, COSY) : Map spatial proximity of protons.
- DFT calculations : Compare theoretical NMR shifts (B3LYP/6-31G* basis set) with experimental data.
- Alternative crystallization solvents : Modify lattice forces to resolve polymorphic ambiguities .
Q. What strategies improve yield in large-scale synthesis while minimizing side products?
- Flow chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., hydrolysis).
- Catalytic optimization : Use Pd/C or organocatalysts for selective acylation.
- In situ monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation.
- Design of Experiments (DoE) : Statistically models variables (pH, temperature, stoichiometry) to identify optimal conditions .
Q. How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular docking (AutoDock Vina) : Maps interactions with target proteins (e.g., binding free energy calculations).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Relate structural descriptors (e.g., Hammett constants) to activity/toxicity .
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Identify target pathways by deleting putative receptor genes.
- Metabolomics (LC-MS/MS) : Profile changes in cellular metabolites post-treatment.
- Phosphoproteomics : Quantify kinase activity via anti-phosphoantibody arrays.
- Transcriptomics (RNA-seq) : Cluster differentially expressed genes to infer affected pathways .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Bioavailability studies : Measure plasma concentration (LC-MS) to assess absorption/metabolism.
- Prodrug design : Modify ester groups to enhance membrane permeability.
- Tissue-specific delivery : Use nanoparticle carriers (e.g., PLGA) to improve target engagement.
- Species differences : Compare murine vs. human hepatocyte metabolism .
Q. What statistical methods validate reproducibility in dose-response experiments?
- ANOVA with post-hoc tests : Identify significant differences between treatment groups.
- Bland-Altman plots : Assess inter-assay variability.
- Power analysis : Determine sample size (n ≥ 6) to achieve 80% statistical power.
- Robust Z’-factor : Confirm assay reliability (Z’ > 0.5) .
Ethical and Reporting Standards
Q. How should crystallographic data be deposited and reported to meet journal requirements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
